molecular formula C23H30N6O5 B2672214 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1172823-43-6

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2672214
CAS No.: 1172823-43-6
M. Wt: 470.53
InChI Key: JOWUQKNFWBOWCT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, a morpholino ring, and a trimethoxybenzamide group . These groups are common in many biologically active compounds, suggesting that this compound might have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific positions of these groups on the rings.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as substitutions, additions, and ring-closing reactions .

Scientific Research Applications

Antioxidant Properties

Compounds containing pyrazolo[3,4-d]pyrimidin moieties have been designed and synthesized for their potential antioxidant activities. For example, derivatives have been investigated for their ability to inhibit reactive oxygen species (ROS) and show promise as high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) indicators. Such activities suggest potential therapeutic applications in diseases where oxidative stress plays a significant role (Aziz et al., 2021).

Anticancer and Anti-inflammatory Activities

Several pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have been tested against various cancer cell lines and inflammatory models, showing promising results that indicate potential for development into therapeutic agents. For instance, novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase agent activities (Rahmouni et al., 2016).

Antimicrobial Potential

Compounds with the pyrazolo[3,4-d]pyrimidin framework have also shown antimicrobial potential, including activity against various bacteria strains. This suggests their potential use in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (Hafez et al., 2016).

Neuroinflammatory and Neurodegenerative Diseases

Derivatives of pyrazolo[3,4-d]pyrimidin, particularly those labeled with radiotracers, have been investigated for their binding affinity to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Such compounds could be used in positron emission tomography (PET) imaging to study and diagnose neuroinflammatory and neurodegenerative diseases (Damont et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activities. It could also involve investigating its physical and chemical properties, and its safety and hazards .

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O5/c1-14-11-28(12-15(2)34-14)21-17-10-27-29(22(17)26-13-25-21)7-6-24-23(30)16-8-18(31-3)20(33-5)19(9-16)32-4/h8-10,13-15H,6-7,11-12H2,1-5H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWUQKNFWBOWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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